molecular formula C10H9BrN2O5 B3899902 methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate

methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate

Cat. No. B3899902
M. Wt: 317.09 g/mol
InChI Key: BMIXUXYLYBLVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate is a chemical compound that has been widely used in scientific research. It is a member of the benzoate ester family and is often referred to as MABN. This compound has a wide range of applications in the field of chemistry and biology, and its unique properties make it a valuable tool for scientists.

Mechanism of Action

The mechanism of action of MABN is not fully understood. However, it is believed to interact with nucleic acids, specifically DNA. This interaction may result in the inhibition of DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
MABN has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacterial strains. Additionally, MABN has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MABN in lab experiments is its fluorescent properties. This makes it a useful tool for the detection and analysis of nucleic acids. Additionally, its relatively simple synthesis method and availability make it a convenient reagent for researchers. However, one limitation of MABN is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research involving MABN. One area of interest is its potential use as an anti-tumor agent. Further studies could explore its effectiveness in treating different types of cancer and its potential side effects. Additionally, research could be conducted to better understand the mechanism of action of MABN and its interactions with nucleic acids. Finally, studies could be carried out to develop new synthetic methods for MABN and its derivatives, which could expand its potential applications.

Scientific Research Applications

MABN has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of nucleic acids. It has also been used as a reagent for the synthesis of other compounds, such as benzimidazoles. In addition, MABN has been studied for its potential use as an anti-tumor agent.

properties

IUPAC Name

methyl 5-acetamido-3-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5/c1-5(14)12-6-3-7(10(15)18-2)9(13(16)17)8(11)4-6/h3-4H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIXUXYLYBLVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.